molecular formula C13H22BNO2S B581380 2-Isopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole CAS No. 1218789-55-9

2-Isopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

Cat. No. B581380
CAS RN: 1218789-55-9
M. Wt: 267.194
InChI Key: JLEUVXUJQARRSX-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The compound could be more prone to a nucleophilic reaction due to the stronger electronegativity of oxygen .

Scientific Research Applications

Thiazole Derivatives in Drug Development

Thiazole derivatives have been extensively studied for their pharmacological properties, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, and antitumor activities. The diversity of therapeutic applications proposed in patents for thiazole derivatives with pharmacological activity toward receptors underscores the unpredictability of pharmacological activity resulting from structural modification of a prototype drug molecule. Thiazole scaffolds continue to hold great potential in chemical pharmaceutical research due to their ability to act on multiple signaling pathways and targets, offering avenues for the development of new therapeutic agents with varied modes of action (Leoni, Locatelli, Morigi, & Rambaldi, 2014).

Synthesis and Chemical Properties

The synthesis of heterocyclic compounds like thiazole derivatives serves as a building block for developing various classes of heterocyclic compounds and dyes. The unique reactivity of certain precursors offers mild reaction conditions for generating versatile products, highlighting the significance of thiazole and its derivatives in the synthesis of heterocycles and their importance in the pharmaceutical industry (Gomaa & Ali, 2020).

Antibacterial Activity

Thiazole derivatives exhibit significant antibacterial activity against a variety of bacteria and pathogens. This class of compounds has played an important role in the pharmaceutical industry, showing significant anticancer, anti-tuberculous, antioxidant, and anti-inflammatory activities. The ongoing research in designing new biologically active thiazole derivatives to explore their antibacterial properties further emphasizes the therapeutic significance of thiazole derivatives (Mohanty et al., 2021).

Antioxidant and Anti-inflammatory Agents

The development of new antioxidant and anti-inflammatory agents using benzofused thiazole analogues highlights the potential of thiazole derivatives as templates for evaluating new anti-inflammatory agents and antioxidants. The synthesis and in vitro evaluation of these derivatives for antioxidant and anti-inflammatory activities demonstrate their potential in therapeutic applications (Raut et al., 2020).

Mechanism of Action

Target of Action

It is used as a reagent to borylate arenes , which suggests that its targets could be arene compounds.

Mode of Action

The compound interacts with its targets (arenes) through a process called borylation . This is a chemical reaction where a boron atom is added to an organic molecule. The resulting changes include the formation of new bonds and potentially altered chemical properties of the target molecule.

Biochemical Pathways

The process of borylation can lead to the formation of boronic acids and boronates , which are involved in various biochemical reactions and pathways.

Pharmacokinetics

It is soluble in water , which could potentially influence its absorption and distribution in biological systems.

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific arene it interacts with. One potential result is the preparation of fluorenylborolane . It can also be used in the synthesis of intermediates for generating conjugated copolymers .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, it is moisture sensitive , so its storage and use require dry conditions. Furthermore, its solubility in water could affect its behavior in aqueous environments.

properties

IUPAC Name

4-methyl-2-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22BNO2S/c1-8(2)11-15-9(3)10(18-11)14-16-12(4,5)13(6,7)17-14/h8H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLEUVXUJQARRSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(S2)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22BNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675278
Record name 4-Methyl-2-(propan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1218789-55-9
Record name 4-Methyl-2-(1-methylethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218789-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-2-(propan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Isopropyl-4-methylthiazole-5-boronic acid, pinacol ester
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